Phosphonium, (2-aminoethyl)triphenyl-, bromide
Overview
Description
Phosphonium, (2-aminoethyl)triphenyl-, bromide is a chemical compound with the molecular formula C20H21BrNP . It is also known by its IUPAC name, 2-aminoethyl(triphenyl)phosphanium bromide . The compound appears as a white to yellow solid .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, phosphonium-based ionic liquids, which this compound is a part of, have been noted for their relatively low cost of synthesis . The rate of phosphonium salt formation is faster than those of nitrogen-based salts, implying higher productivity and lower cost in industrial manufacturing .Chemical Reactions Analysis
Phosphonium-based ionic liquids, including this compound, have unique applications in electrochemical systems . They are known for their wide electrochemical window and are considered attractive candidates for lithium-battery electrolytes . They can support the electrochemical generation of a stable superoxide ion .Scientific Research Applications
- PDT is a cancer treatment that involves activating photosensitizers with light to produce reactive oxygen species, which selectively destroy cancer cells(2-Aminoethyl)triphenylphosphonium Bromide has been investigated as a potential photosensitizer due to its ability to accumulate in mitochondria, where it generates cytotoxic singlet oxygen upon light exposure .
- NIR-responsive compounds are crucial for imaging and therapy. Researchers have explored (2-Aminoethyl)triphenylphosphonium Bromide as a NIR sensitizer. Its absorption in the NIR region allows deep tissue penetration, making it suitable for imaging and targeted drug delivery .
- The compound’s triphenylphosphonium (TPP) moiety facilitates mitochondrial accumulation. Scientists have utilized this property to deliver therapeutic agents specifically to mitochondria, potentially enhancing treatments for mitochondrial diseases or dysfunctions .
- (2-Aminoethyl)triphenylphosphonium Bromide exhibits antimicrobial properties. Researchers have explored its potential as an antibacterial and antifungal agent. Its cationic nature disrupts microbial membranes, leading to cell death .
- The compound’s unique structure has been harnessed for electrochemical sensing applications. It can serve as a redox-active probe for detecting analytes or monitoring biological processes .
- In DSSCs, photosensitizers capture sunlight and convert it into electricity(2-Aminoethyl)triphenylphosphonium Bromide has been studied as a potential dye for DSSCs due to its absorption properties and stability .
- Researchers have explored the compound’s use as a fluorescent probe for cellular imaging. Its cationic nature allows it to accumulate in mitochondria, making it useful for visualizing mitochondrial processes .
- The mitochondrial targeting ability of (2-Aminoethyl)triphenylphosphonium Bromide has inspired its incorporation into drug delivery systems. By directing drugs specifically to mitochondria, it may enhance therapeutic efficacy .
Photodynamic Therapy (PDT)
Near-Infrared (NIR) Sensitization
Mitochondrial Targeting
Antimicrobial Activity
Electrochemical Sensors
Dye-Sensitized Solar Cells (DSSCs)
Biological Imaging
Drug Delivery Systems
Future Directions
Phosphonium-based ionic liquids have been gaining attention due to their potential applications in academic and industrial processes . Their good thermal stability makes them beneficial for high-temperature operation . There is a growing interest in their use in various fields, including electrochemical devices and separation processes .
properties
IUPAC Name |
2-aminoethyl(triphenyl)phosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,21H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDLFWPVJJOQLZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrNP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597918 | |
Record name | (2-Aminoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, (2-aminoethyl)triphenyl-, bromide | |
CAS RN |
89996-00-9 | |
Record name | (2-Aminoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Aminoethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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